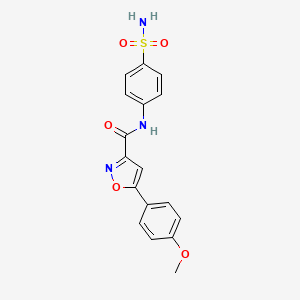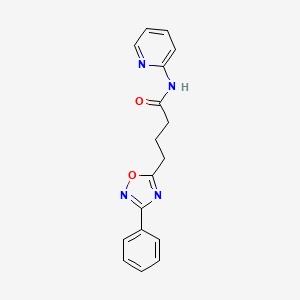![molecular formula C24H32N2O3 B11361486 4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11361486.png)
4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethanamine. This can be achieved through the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using various alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 4-tert-butyl-N-[2-(4-hydroxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide.
Reduction: Formation of 4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]amine.
Substitution: Formation of derivatives with different alkyl or aryl groups replacing the tert-butyl group.
科学的研究の応用
4-tert-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it suitable for use in the synthesis of novel materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
作用機序
4-tert-ブチル-N-[2-(4-メトキシフェニル)-2-(モルホリン-4-イル)エチル]ベンザミドの作用機序は、特定の分子標的との相互作用を伴います。メトキシフェニル基は、タンパク質の疎水性ポケットと相互作用することがあります。一方、モルホリン環は、アミノ酸残基と水素結合を形成することができます。これらの相互作用は、標的タンパク質の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 4-tert-ブチル-N-[2-(4-ヒドロキシフェニル)-2-(モルホリン-4-イル)エチル]ベンザミド
- 4-tert-ブチル-N-[2-(4-メチルフェニル)-2-(モルホリン-4-イル)エチル]ベンザミド
- 4-tert-ブチル-N-[2-(4-クロロフェニル)-2-(モルホリン-4-イル)エチル]ベンザミド
独自性
4-tert-ブチル-N-[2-(4-メトキシフェニル)-2-(モルホリン-4-イル)エチル]ベンザミドは、メトキシ基の存在により、他の類似化合物では実現できない特定の相互作用に関与することができます。そのため、様々な分野における研究開発において貴重な化合物となっています。
特性
分子式 |
C24H32N2O3 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
4-tert-butyl-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C24H32N2O3/c1-24(2,3)20-9-5-19(6-10-20)23(27)25-17-22(26-13-15-29-16-14-26)18-7-11-21(28-4)12-8-18/h5-12,22H,13-17H2,1-4H3,(H,25,27) |
InChIキー |
MCKJDBMPIBISHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11361409.png)
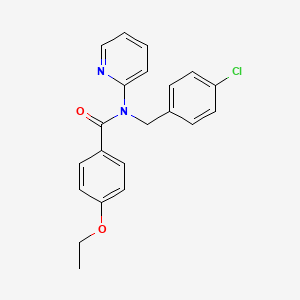
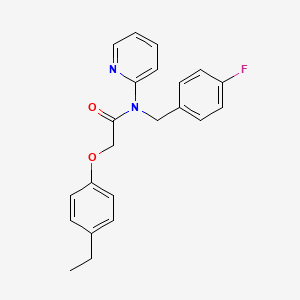
![2-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11361422.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11361436.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11361443.png)
![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11361447.png)
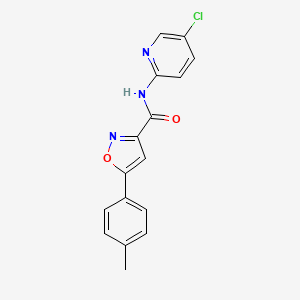
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11361459.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide](/img/structure/B11361467.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11361484.png)
![N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11361485.png)
